molecular formula C10H11BrO4 B1312217 Methyl 6-bromo-2,3-dimethoxybenzoate CAS No. 59084-77-4

Methyl 6-bromo-2,3-dimethoxybenzoate

Cat. No. B1312217
CAS RN: 59084-77-4
M. Wt: 275.1 g/mol
InChI Key: YKWLJHHVEGPBRJ-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2,3-dimethoxybenzoate” is a chemical compound . It is a useful intermediate for the synthesis of biologically active heterocyclic compounds . Its molecule has a planar ester group which is at a dihedral angle with respect to the benzene ring .

Scientific Research Applications

Synthesis and Inhibitory Activity

Methyl 6-bromo-2,3-dimethoxybenzoate plays a role in the synthesis of various compounds with potential inhibitory activities. For instance, the synthesis of Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment (Han Lijun, 2010).

Preparation of Bicyclic Herbicide Precursors

The compound has also been used in the preparation of bicyclic herbicide precursors. Specifically, intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, including Methyl 6-bromo-2,3-dimethoxybenzoate, have been instrumental in producing these precursors (A. Liepa et al., 1992).

Antipsychotic Agents Synthesis

This chemical is also involved in the synthesis of potential antipsychotic agents. Research has shown that a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzanmides, synthesized from similar compounds, have shown potent inhibitory properties against certain receptors, indicating its potential in the field of neuropsychiatric disorder treatment (T. Högberg et al., 1990).

Synthesis of Aromatic Constituents in Antibiotics

It's also significant in synthesizing aromatic constituents found in antibiotics. For example, derivatives such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, found in calichemicin antibiotics, have been synthesized from similar compounds, demonstrating its relevance in antibiotic development (K. V. Laak & H. Scharf, 1989).

properties

IUPAC Name

methyl 6-bromo-2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWLJHHVEGPBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458834
Record name Methyl 6-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2,3-dimethoxybenzoate

CAS RN

59084-77-4
Record name Methyl 6-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kametani, T Honda - Advances in heterocyclic chemistry, 1986 - Elsevier
Publisher Summary Aziridine is a well-known three-membered heterocycle containing a nitrogen atom. The outstanding characteristic of aziridine is its high reactivity to a wide variety of …
Number of citations: 44 www.sciencedirect.com
MJ Moschitto, DR Anthony… - The Journal of organic …, 2015 - ACS Publications
Short total syntheses of arnottin I and II were accomplished in 5 and 6 steps, respectively. A sesamol-benzyne cycloaddition with a 3-furyl-benzoate followed by regiospecific …
Number of citations: 41 pubs.acs.org

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